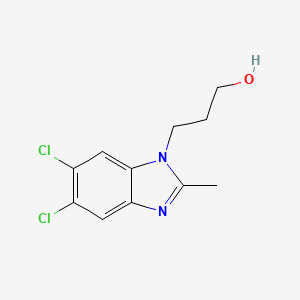
1H-Benzimidazole-1-propanol, 5,6-dichloro-2-methyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1H-Benzimidazole-1-propanol, 5,6-dichloro-2-methyl- is a derivative of benzimidazole, a heterocyclic aromatic organic compound. Benzimidazoles are known for their diverse pharmacological properties, including antimicrobial, antiviral, anticancer, and anti-inflammatory activities
Métodos De Preparación
The synthesis of 1H-Benzimidazole-1-propanol, 5,6-dichloro-2-methyl- typically involves the condensation of o-phenylenediamine with appropriate aldehydes or carboxylic acids under acidic or basic conditions . The reaction conditions can vary, but common methods include:
Condensation with aldehydes: This method involves the reaction of o-phenylenediamine with aldehydes in the presence of an acid catalyst.
Cyclization reactions: Cyclization of appropriate precursors under acidic or basic conditions to form the benzimidazole ring.
Industrial production methods often involve optimizing these reactions for higher yields and purity, using catalysts and controlled reaction environments.
Análisis De Reacciones Químicas
1H-Benzimidazole-1-propanol, 5,6-dichloro-2-methyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where halogen atoms are replaced by other nucleophiles.
Common reagents and conditions used in these reactions include acidic or basic environments, solvents like ethanol or methanol, and catalysts to enhance reaction rates. Major products formed from these reactions depend on the specific reagents and conditions used.
Aplicaciones Científicas De Investigación
1H-Benzimidazole-1-propanol, 5,6-dichloro-2-methyl- has a wide range of scientific research applications:
Mecanismo De Acción
The mechanism of action of 1H-Benzimidazole-1-propanol, 5,6-dichloro-2-methyl- involves its interaction with specific molecular targets and pathways. The compound can inhibit the activity of certain enzymes, disrupt cellular processes, and interfere with the replication of microorganisms . The exact molecular targets and pathways depend on the specific application and the biological system being studied.
Comparación Con Compuestos Similares
1H-Benzimidazole-1-propanol, 5,6-dichloro-2-methyl- can be compared with other benzimidazole derivatives, such as:
Albendazole: An antiparasitic drug used to treat a variety of parasitic worm infestations.
Mebendazole: Another antiparasitic drug with a similar mechanism of action to albendazole.
Thiabendazole: Used to treat parasitic worm infections and as a fungicide.
Propiedades
Número CAS |
113060-13-2 |
|---|---|
Fórmula molecular |
C11H12Cl2N2O |
Peso molecular |
259.13 g/mol |
Nombre IUPAC |
3-(5,6-dichloro-2-methylbenzimidazol-1-yl)propan-1-ol |
InChI |
InChI=1S/C11H12Cl2N2O/c1-7-14-10-5-8(12)9(13)6-11(10)15(7)3-2-4-16/h5-6,16H,2-4H2,1H3 |
Clave InChI |
KYCISTYRQNEVDL-UHFFFAOYSA-N |
SMILES canónico |
CC1=NC2=CC(=C(C=C2N1CCCO)Cl)Cl |
Solubilidad |
33.9 [ug/mL] (The mean of the results at pH 7.4) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-amino-3-[(4-bromophenyl)carbonyl]-N-(3-methoxyphenyl)indolizine-1-carboxamide](/img/structure/B14166818.png)
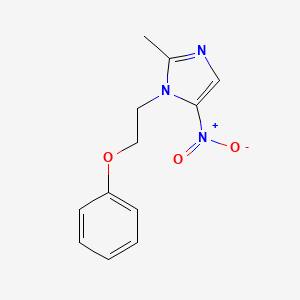

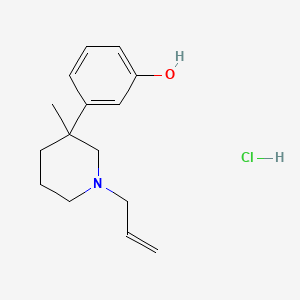
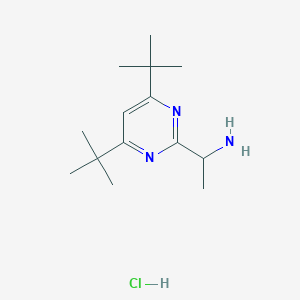

![1-[1-(4-Methylbenzene-1-sulfinyl)ethyl]cyclohexan-1-ol](/img/structure/B14166854.png)
![6-Amino-4-cyclohex-2-en-1-yl-3-propan-2-yl-2,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B14166857.png)
![4-(4-chlorophenyl)-1-[2-(3,4-dimethoxyphenyl)ethyl]-2-methyl-1H-pyrrole-3-carboxylic acid](/img/structure/B14166859.png)

![1-Morpholin-4-yl-2-(5-phenyl-4H-[1,2,4]triazol-3-ylsulfanyl)-ethanone](/img/structure/B14166868.png)
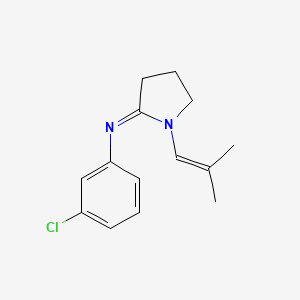
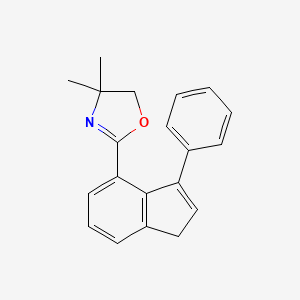
![(1R,2S)-2-[3-(Benzyloxy)-3-oxopropyl]-1-[(3,4-dimethoxyphenyl)methyl]-6,7-dimethoxy-2-methyl-1,2,3,4-tetrahydroisoquinolin-2-ium](/img/structure/B14166890.png)
